molecular formula C11H10Cl3NO3S B14487455 N-Acetyl-S-(2,3,5-trichlorophenyl)-L-cysteine CAS No. 64636-26-6

N-Acetyl-S-(2,3,5-trichlorophenyl)-L-cysteine

Cat. No.: B14487455
CAS No.: 64636-26-6
M. Wt: 342.6 g/mol
InChI Key: NREKCMVNHUJNTP-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-S-(2,3,5-trichlorophenyl)-L-cysteine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an acetyl group, a trichlorophenyl group, and an L-cysteine moiety, making it a subject of study in organic chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(2,3,5-trichlorophenyl)-L-cysteine typically involves the reaction of 2,3,5-trichlorophenyl isothiocyanate with N-acetyl-L-cysteine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps such as recrystallization or chromatography to isolate the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2,3,5-trichlorophenyl)-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The trichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Acetyl-S-(2,3,5-trichlorophenyl)-L-cysteine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a metabolite in certain biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of detoxification and drug metabolism.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Acetyl-S-(2,3,5-trichlorophenyl)-L-cysteine involves its interaction with specific molecular targets and pathways. The acetyl and trichlorophenyl groups contribute to its reactivity and ability to interact with enzymes and other proteins. The L-cysteine moiety allows the compound to participate in redox reactions and form disulfide bonds, which are crucial in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-cysteine: A related compound that lacks the trichlorophenyl group and is widely used as a mucolytic agent and antioxidant.

    S-(2,3,5-Trichlorophenyl)-L-cysteine: Similar to N-Acetyl-S-(2,3,5-trichlorophenyl)-L-cysteine but without the acetyl group.

Uniqueness

This compound is unique due to the presence of both the acetyl and trichlorophenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

64636-26-6

Molecular Formula

C11H10Cl3NO3S

Molecular Weight

342.6 g/mol

IUPAC Name

(2R)-2-acetamido-3-(2,3,5-trichlorophenyl)sulfanylpropanoic acid

InChI

InChI=1S/C11H10Cl3NO3S/c1-5(16)15-8(11(17)18)4-19-9-3-6(12)2-7(13)10(9)14/h2-3,8H,4H2,1H3,(H,15,16)(H,17,18)/t8-/m0/s1

InChI Key

NREKCMVNHUJNTP-QMMMGPOBSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC1=C(C(=CC(=C1)Cl)Cl)Cl)C(=O)O

Canonical SMILES

CC(=O)NC(CSC1=C(C(=CC(=C1)Cl)Cl)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.